molecular formula C16H10ClN7O2 B267930 10-(4-chlorophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

10-(4-chlorophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Cat. No. B267930
M. Wt: 367.75 g/mol
InChI Key: JLTDFMLGBBYQST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(4-chlorophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK) and is currently under investigation for its potential use in the treatment of various cancers and autoimmune diseases. In

Mechanism of Action

BTK is a non-receptor tyrosine kinase that plays a crucial role in the activation of B cells. Upon activation, BTK phosphorylates downstream targets, leading to the activation of various signaling pathways. 10-(4-chlorophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one works by binding to the active site of BTK and inhibiting its enzymatic activity, thereby blocking the downstream signaling pathways and ultimately leading to the inhibition of B-cell activation and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against BTK, with IC50 values in the low nanomolar range. It has also been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis in cancer cells. In addition, this compound has been shown to reduce inflammation and prevent the development of autoimmune diseases in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of 10-(4-chlorophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is its high potency and selectivity for BTK, which makes it a promising candidate for the treatment of various cancers and autoimmune diseases. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.

Future Directions

There are several future directions for the research and development of 10-(4-chlorophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one. One area of interest is the exploration of its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its efficacy and reduce the risk of drug resistance. Another area of interest is the development of more potent and selective BTK inhibitors that can overcome the limitations of this compound and provide better treatment options for cancer and autoimmune diseases. Additionally, further studies are needed to determine the optimal dosing and administration schedule for this compound in humans.

Synthesis Methods

10-(4-chlorophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is synthesized through a multistep process that involves the coupling of 4-chloroaniline with furan-2-carboxylic acid, followed by cyclization and subsequent functionalization to form the heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one core structure. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

10-(4-chlorophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been studied extensively for its potential use in the treatment of various cancers, including B-cell malignancies, solid tumors, and hematological malignancies. It has also shown promise in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. This compound works by inhibiting BTK, a key enzyme involved in the signaling pathway of B cells, which play a crucial role in the development and progression of cancer and autoimmune diseases.

properties

Molecular Formula

C16H10ClN7O2

Molecular Weight

367.75 g/mol

IUPAC Name

10-(4-chlorophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

InChI

InChI=1S/C16H10ClN7O2/c17-9-5-3-8(4-6-9)12-11-13(15(25)20-19-12)18-16-21-22-23-24(16)14(11)10-2-1-7-26-10/h1-7,14,22-23H

InChI Key

JLTDFMLGBBYQST-UHFFFAOYSA-N

Isomeric SMILES

C1=COC(=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Cl

SMILES

C1=COC(=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Cl

Canonical SMILES

C1=COC(=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Cl

Origin of Product

United States

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